4-Amino-2-methyl-5-oxooxolane-2-carboxylic acid
Description
Properties
CAS No. |
114640-37-8 |
|---|---|
Molecular Formula |
C6H9NO4 |
Molecular Weight |
159.14 g/mol |
IUPAC Name |
4-amino-2-methyl-5-oxooxolane-2-carboxylic acid |
InChI |
InChI=1S/C6H9NO4/c1-6(5(9)10)2-3(7)4(8)11-6/h3H,2,7H2,1H3,(H,9,10) |
InChI Key |
DQPYVGVLVDNBCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C(=O)O1)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted 1,3-Dipolar Cycloaddition Approaches
The microwave-assisted 1,3-dipolar cycloaddition reaction has emerged as a rapid and efficient method for constructing the γ-lactone core of 4-amino-2-methyl-5-oxooxolane-2-carboxylic acid. In one protocol, furanyl oximes are reacted with methyl acrylate derivatives under microwave irradiation, mediated by diacetoxyiodobenzene (DIB), to form isoxazoline intermediates. For instance, methyl-5-(3-methoxy-3-oxopropyl)-3-phenyl-4,5-dihydroisoxazole-5-carboxylate was synthesized in this manner and subsequently hydrolyzed to yield the γ-lactone carboxylic acid.
Epoxide Carboxylation and Functionalization
Epoxide ring-opening carboxylation represents another viable route. A Chinese patent (CN102947286B) details the synthesis of 2-oxo-1,3-dioxolane-4-carboxylic acid derivatives via sodium hypochlorite-mediated carboxylation of methyl acrylate-derived epoxides. While this method primarily yields dioxolane structures, modifications to incorporate methyl and amino groups have been proposed. For example, reacting 2-methyl-2-vinyloxirane with sodium hypochlorite in the presence of sodium carbonate generates 4-methoxycarbonyl-2-oxo-1,3-dioxolane, which can undergo transesterification and aminolysis to introduce the C4 amino group.
Key challenges include controlling regioselectivity during epoxide ring-opening and avoiding over-oxidation. Yields for the carboxylation step range from 70% to 80%, but subsequent functionalization steps may reduce overall efficiency.
Amino Acid Cyclization Strategies
Aqueous-phase cyclization of amino acid derivatives has achieved notable success. A 2023 patent (CN111808040A) reports the synthesis of multi-configuration 2-oxooxazolidine-4-carboxylic acids via reaction of serine methyl ester hydrochloride with S,S'-dimethyl dithiocarbonate in water, yielding products in 86–88%. Although this method targets oxazolidines, analogous protocols using threonine derivatives could enable lactonization to form the γ-lactone core of this compound.
For instance, treating methyl 2-amino-3-hydroxybutyrate hydrochloride with dithiocarbonate in water facilitates cyclization to a thiocarbonate intermediate, which is hydrolyzed under alkaline conditions to yield the carboxylic acid. Introducing a methyl group at C2 and a ketone at C5 would require strategic oxidation of the β-hydroxy group in threonine prior to cyclization.
Comparative Analysis of Synthetic Methods
The following table summarizes key parameters for each method:
| Method | Starting Material | Key Reagents/Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Microwave Cycloaddition | Furanyl oximes | DIB, microwave irradiation | ~70% | Rapid, high atom economy | Requires specialized equipment |
| Epoxide Carboxylation | Methyl acrylate | NaOCl, Na₂CO₃ | 70–80% | Scalable, simple reagents | Limited functional group tolerance |
| Amino Acid Cyclization | Serine/threonine | S,S'-dimethyl dithiocarbonate | 86–88% | Eco-friendly, high yield | Multi-step functionalization needed |
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-methyl-5-oxooxolane-2-carboxylic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxazoles
Reduction: Alcohol derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-Amino-2-methyl-5-oxooxolane-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Mechanism of Action
The mechanism of action of 4-Amino-2-methyl-5-oxooxolane-2-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structurally Related Compounds
Key Observations:
Oxolane vs. Pyrimidine Ring Systems The target compound and the metabolite from share an oxolane ring, which is less aromatic and more flexible than the pyrimidine ring in ’s compound. Pyrimidine derivatives (e.g., 4-amino-2-(ethylthio)pyrimidine-5-carboxylic acid) exhibit planar aromaticity, enhancing π-π stacking interactions in biological targets, whereas oxolane-based compounds may favor conformational adaptability .
The ethylthio group in the pyrimidine derivative () enhances lipophilicity, suggesting improved membrane permeability relative to the oxolane-based compounds .
Functional Group Diversity All three compounds feature amino and carboxylic acid groups, enabling zwitterionic behavior at physiological pH. However, the ketone in oxolane derivatives (target and ) may participate in redox reactions or serve as a hydrogen-bond acceptor, differentiating them from sulfur-containing pyrimidines .
Physicochemical and Pharmacological Implications
- Solubility : The carboxyethyl-substituted metabolite () is predicted to have higher aqueous solubility (~245.19 g/mol with polar branches) than the target compound, whereas the pyrimidine derivative’s ethylthio group reduces solubility .
- Bioactivity : Pyrimidine carboxylic acids (e.g., ) are frequently utilized as enzyme inhibitors or nucleotide analogs, while oxolane derivatives may act as proline analogs or γ-lactam precursors in drug synthesis .
Biological Activity
4-Amino-2-methyl-5-oxooxolane-2-carboxylic acid (CAS No. 114640-37-8) is a heterocyclic compound notable for its biological activity, particularly in biochemical assays and enzyme studies. This compound possesses both an amino group and a carboxylic acid group, which contribute to its reactivity and interaction with biological molecules. This article delves into its biological activity, mechanisms of action, and potential applications in scientific research.
| Property | Value |
|---|---|
| Molecular Formula | C6H9NO4 |
| Molecular Weight | 159.14 g/mol |
| IUPAC Name | This compound |
| CAS Number | 114640-37-8 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino group can form hydrogen bonds, while the carboxylic acid group can engage in ionic interactions with biological molecules. These interactions modulate the activity of enzymes and receptors, leading to various biological effects such as:
- Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites or altering their conformation.
- Substrate Activity: It may serve as a substrate in biochemical assays, allowing researchers to study enzyme kinetics and mechanisms.
Case Study: Enzyme Interaction
In a study exploring the enzyme inhibition properties of this compound, researchers found that the compound effectively inhibited certain enzymes involved in metabolic pathways. This inhibition was characterized by a decrease in enzymatic activity proportional to the concentration of the compound used.
In Vitro Assays
In vitro assays demonstrated that the compound could significantly affect cell viability and proliferation in various cancer cell lines. The results indicated a potential role in cancer therapy, particularly through modulation of fatty acid synthesis pathways.
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 4-Oxooxolane-2-carboxylic acid | Lacks amino group; less reactive | Limited enzyme interaction |
| 5-Methyl-2-oxooxolane-3-carboxylic acid | Methyl group at different position; affects reactivity | Varied biological effects depending on structure |
Applications in Research
The versatility of this compound allows it to be utilized in various fields:
- Biochemistry: As a substrate for studying enzyme mechanisms.
- Pharmacology: Potential development as an inhibitor for specific metabolic pathways in cancer therapy.
- Synthetic Chemistry: Serves as a building block for synthesizing more complex heterocyclic compounds.
Q & A
Q. What analytical techniques are recommended for confirming the structural integrity of 4-Amino-2-methyl-5-oxooxolane-2-carboxylic acid in synthesized samples?
- Methodological Answer : Structural validation should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm proton and carbon environments, Fourier-transform infrared spectroscopy (FT-IR) to identify functional groups (e.g., carboxylic acid, amide), and high-resolution mass spectrometry (HRMS) for molecular weight verification. For stereochemical confirmation, X-ray crystallography or circular dichroism (CD) can resolve chiral centers. Comparative analysis with pharmacopeial standards for related β-lactam or spirocyclic carboxylic acids (e.g., as in ) ensures alignment with established protocols .
Q. How can researchers optimize the synthesis yield of this compound under varying reaction conditions?
- Methodological Answer : Employ a Design of Experiments (DoE) approach to systematically vary parameters such as temperature, solvent polarity (e.g., DMF vs. THF), and catalyst type (e.g., Pd/C for hydrogenation). Monitor intermediates via thin-layer chromatography (TLC) and optimize protecting group strategies (e.g., Fmoc for amino groups, as in ). For oxolane ring formation, cyclization kinetics should be studied using in situ IR to track carbonyl reactivity, referencing methods for analogous furan-carboxylic acid syntheses ().
Q. What purification methods are most effective for isolating this compound from complex reaction mixtures?
- Methodological Answer : Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile with 0.1% trifluoroacetic acid) to separate polar byproducts. For larger-scale purification, recrystallization in ethanol/water mixtures (adjusted to pH 4–5 to exploit zwitterionic properties) can enhance purity. Centrifugal partition chromatography (CPC) may resolve stereoisomers, leveraging polarity differences observed in spirocyclic analogs ().
Advanced Research Questions
Q. How can discrepancies between computational stability predictions (e.g., DFT) and experimental data for this compound be resolved?
- Methodological Answer : Conduct accelerated stability studies under controlled humidity (25–75% RH) and temperature (4°C–40°C) conditions, monitoring degradation via LC-MS. Compare experimental Arrhenius plots with DFT-derived activation energies for hydrolysis or oxidation pathways. For hygroscopicity, dynamic vapor sorption (DVS) analysis can validate computational models, referencing storage guidelines for labile carboxylic acids ().
Q. What in vitro assays are suitable for evaluating the bioactivity of this compound in cellular models?
- Methodological Answer : Use HEK293 or HeLa cell lines for cytotoxicity screening (MTT assay) and fluorescence-based uptake studies (e.g., FITC tagging). For target engagement, employ surface plasmon resonance (SPR) to measure binding affinity to enzymes like cyclooxygenase or peptidases. Cross-reference with amino acid transport mechanisms ( ) and β-lactamase inhibition assays () to hypothesize biological pathways.
Q. How does stereochemistry at the 2-methyl position influence the compound’s reactivity in peptide coupling reactions?
- Methodological Answer : Synthesize enantiomers via chiral auxiliaries (e.g., Evans’ oxazolidinones) and compare coupling efficiencies using HATU/DIPEA in DMF. Monitor diastereomer formation via ¹H NMR coupling constants and NOE experiments. Stereoelectronic effects on amide bond formation can be modeled using Hammett plots, referencing N-acyl-α-amino acid reactivity ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
